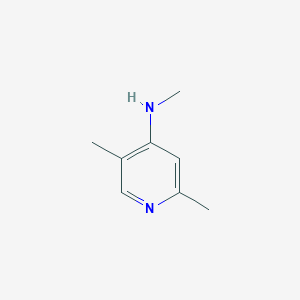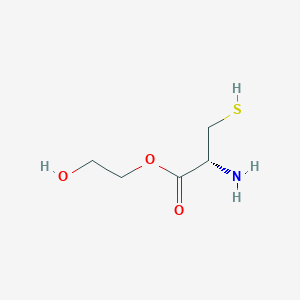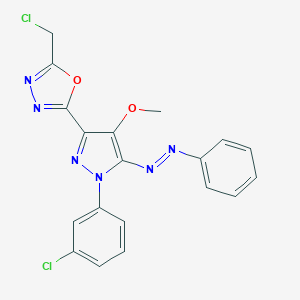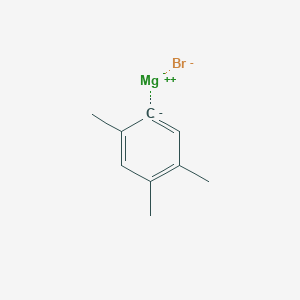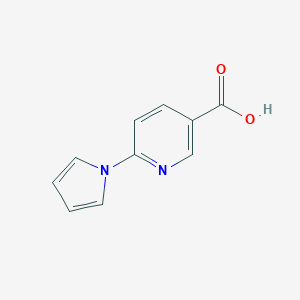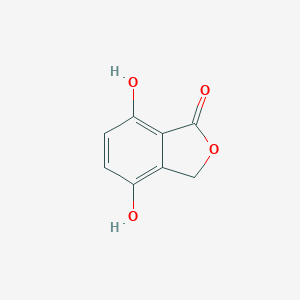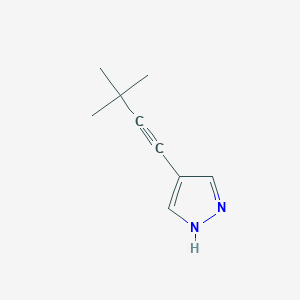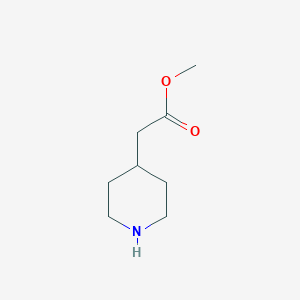
1-Aminocyclopent-3-ene-1,3-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Aminocyclopent-3-ene-1,3-dicarboxylic acid, also known as ACPC, is a cyclic amino acid that has gained significant attention in the field of neuroscience due to its potential therapeutic applications. ACPC is a derivative of the neurotransmitter glutamate and has been shown to have modulatory effects on the glutamatergic system.
Wirkmechanismus
1-Aminocyclopent-3-ene-1,3-dicarboxylic acid modulates the glutamatergic system by acting as an agonist at the metabotropic glutamate receptor subtype 2/3 (mGluR2/3). This leads to a decrease in glutamate release and a reduction in excitotoxicity. 1-Aminocyclopent-3-ene-1,3-dicarboxylic acid also enhances the activity of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in learning and memory.
Biochemical and Physiological Effects:
1-Aminocyclopent-3-ene-1,3-dicarboxylic acid has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. 1-Aminocyclopent-3-ene-1,3-dicarboxylic acid also increases the levels of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter that helps to regulate neuronal activity. Additionally, 1-Aminocyclopent-3-ene-1,3-dicarboxylic acid has been shown to increase the levels of acetylcholine, a neurotransmitter that plays a role in learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Aminocyclopent-3-ene-1,3-dicarboxylic acid in lab experiments is its ability to cross the blood-brain barrier, making it an attractive candidate for therapeutic applications. However, 1-Aminocyclopent-3-ene-1,3-dicarboxylic acid has a relatively short half-life, which may limit its effectiveness in certain applications. Additionally, the exact mechanism of action of 1-Aminocyclopent-3-ene-1,3-dicarboxylic acid is not fully understood, which may make it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on 1-Aminocyclopent-3-ene-1,3-dicarboxylic acid. One area of interest is the development of more potent and selective agonists for the mGluR2/3 receptor. Another area of interest is the exploration of 1-Aminocyclopent-3-ene-1,3-dicarboxylic acid's potential therapeutic applications in other neurological and psychiatric disorders, such as Parkinson's disease and bipolar disorder. Additionally, further research is needed to fully understand the mechanism of action of 1-Aminocyclopent-3-ene-1,3-dicarboxylic acid and to optimize its therapeutic potential.
Synthesemethoden
1-Aminocyclopent-3-ene-1,3-dicarboxylic acid can be synthesized through a multistep process involving the reaction of cyclopentadiene with maleic anhydride, followed by the reduction of the resulting diene with lithium aluminum hydride. The final step involves the reaction of the resulting diol with ammonia to produce 1-Aminocyclopent-3-ene-1,3-dicarboxylic acid.
Wissenschaftliche Forschungsanwendungen
1-Aminocyclopent-3-ene-1,3-dicarboxylic acid has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. 1-Aminocyclopent-3-ene-1,3-dicarboxylic acid has also been found to enhance learning and memory in animal models of Alzheimer's disease and schizophrenia. Additionally, 1-Aminocyclopent-3-ene-1,3-dicarboxylic acid has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Eigenschaften
CAS-Nummer |
182888-98-8 |
|---|---|
Molekularformel |
C7H9NO4 |
Molekulargewicht |
171.15 g/mol |
IUPAC-Name |
1-aminocyclopent-3-ene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C7H9NO4/c8-7(6(11)12)2-1-4(3-7)5(9)10/h1H,2-3,8H2,(H,9,10)(H,11,12) |
InChI-Schlüssel |
ZYTYAKYQUJSALC-UHFFFAOYSA-N |
SMILES |
C1C=C(CC1(C(=O)O)N)C(=O)O |
Kanonische SMILES |
C1C=C(CC1(C(=O)O)N)C(=O)O |
Synonyme |
3-Cyclopentene-1,3-dicarboxylic acid, 1-amino- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



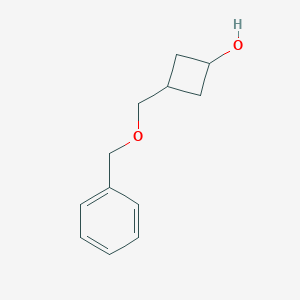

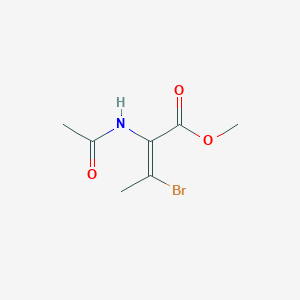

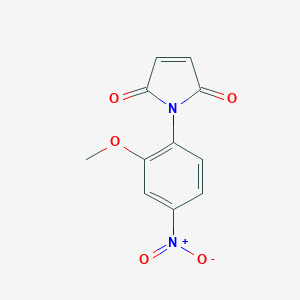
![N-[(R)-alpha-Methyl-4-chlorobenzyl]acetamide](/img/structure/B67861.png)
